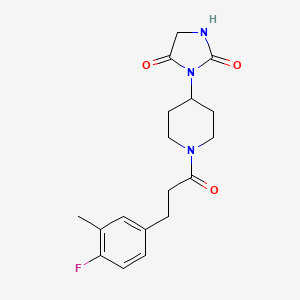

3-(1-(3-(4-Fluoro-3-methylphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[3-(4-fluoro-3-methylphenyl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O3/c1-12-10-13(2-4-15(12)19)3-5-16(23)21-8-6-14(7-9-21)22-17(24)11-20-18(22)25/h2,4,10,14H,3,5-9,11H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYYWNDWQFAJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)N2CCC(CC2)N3C(=O)CNC3=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-(3-(4-Fluoro-3-methylphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione, also known by its CAS number 2034298-25-2, is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including data tables and case studies.

Structure and Composition

The molecular formula of this compound is , with a molecular weight of approximately 347.4 g/mol. The compound features an imidazolidine core, which is known for its diverse biological activities.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C19H26FN3O2 |

| Molecular Weight | 347.4 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that related compounds demonstrate significant antimicrobial properties against various pathogens.

- Anticancer Potential : Preliminary data suggest that the compound may possess cytotoxic effects on cancer cell lines, particularly in breast cancer models.

Case Studies

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of imidazolidine derivatives against several bacterial strains. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assays : In vitro assays conducted on MCF-7 (breast cancer) and MDA-MB-231 cell lines revealed that the compound exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity. The combination of this compound with doxorubicin showed a synergistic effect, enhancing apoptosis in cancer cells.

While specific mechanisms for this compound are still under investigation, it is hypothesized that its biological activity may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Interaction with Cell Membranes : The lipophilic nature of the compound may facilitate its integration into cellular membranes, disrupting normal cellular function.

Preparation Methods

Table 1: Key Reaction Conditions and Yields

Purification and Characterization

Crude products are purified via recrystallization or column chromatography. For example, hydantoin intermediates are often recrystallized from ethanol/water mixtures, while acylated derivatives may require silica gel chromatography using ethyl acetate/hexane gradients. Purity is assessed via high-performance liquid chromatography (HPLC), with target thresholds >99%. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, with characteristic signals for the hydantoin carbonyls (δ 170–175 ppm in 13C NMR) and the 4-fluoro-3-methylphenyl group (δ 7.2–7.6 ppm in 1H NMR).

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. Patent literature emphasizes the use of inexpensive catalysts (e.g., KI) and aqueous workup procedures to isolate intermediates. For instance, the piperidine-hydantoin intermediate can be extracted into dichloromethane, dried over Na2SO4, and converted to a tartrate salt for improved stability.

Q & A

Q. 1.1. What synthetic routes are optimal for preparing 3-(1-(3-(4-Fluoro-3-methylphenyl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione, and how can reaction yields be improved?

Methodological Answer: Key steps include:

- Piperidine Functionalization : Use 3-(4-Fluoro-3-methylphenyl)propanoyl chloride to acylate the piperidine ring under basic conditions (e.g., K₂CO₃ in dichloromethane) to form the propanoyl-piperidine intermediate. Optimize reaction time (8–12 hours) and temperature (20–25°C) to minimize side products .

- Imidazolidine-2,4-dione Coupling : React the intermediate with imidazolidine-2,4-dione using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous THF. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .

- Yield Optimization : Increase yields (typically 60–75%) by controlling moisture levels, using excess acyl chloride (1.2–1.5 equiv), and employing inert atmospheres (N₂/Ar) .

Q. 1.2. What analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

Methodological Answer:

- HPLC Analysis : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) for purity assessment. Monitor UV absorbance at 254 nm .

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR in DMSO-d₆. Key signals include piperidine protons (δ 2.5–3.5 ppm), aromatic protons (δ 6.8–7.2 ppm), and imidazolidine-dione carbonyls (δ 170–175 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~430–440 Da) .

Advanced Research Questions

Q. 2.1. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Parameterize the compound’s structure using quantum mechanical calculations (DFT/B3LYP/6-31G*) for accurate charge distribution .

- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS/AMBER) to assess binding stability. Analyze hydrogen bonding, hydrophobic contacts, and conformational changes .

- Validation : Cross-reference computational results with experimental binding assays (e.g., SPR or fluorescence polarization) to resolve discrepancies .

Q. 2.2. What strategies address contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple sources and normalize using standardized metrics (e.g., IC₅₀ or Ki values). Apply statistical tools (ANOVA, t-tests) to identify outliers .

- Experimental Replication : Reproduce assays under controlled conditions (e.g., fixed ATP concentration in kinase assays) to isolate variables .

- Structural Validation : Confirm compound identity in conflicting studies via X-ray crystallography (e.g., monoclinic P2₁/c space group analysis) .

Q. 2.3. How do polymorphic forms influence the compound’s physicochemical properties and bioactivity?

Methodological Answer:

- Polymorph Screening : Recrystallize from solvents (e.g., ethanol, acetonitrile) at varying cooling rates. Characterize forms via PXRD (Cu-Kα radiation, 2θ range 5–40°) and DSC (heating rate 10°C/min) .

- Solubility Testing : Compare polymorphs in biorelevant media (FaSSIF/FeSSIF) using shake-flask methods. Correlate with dissolution rates and bioavailability .

- Bioactivity Correlation : Test polymorphs in cell-based assays (e.g., cytotoxicity in HeLa cells) to link crystal structure to activity .

Methodological Considerations

Q. 3.1. What safety protocols are critical during synthesis and handling?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact with acyl chlorides (irritants) .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .

- Emergency Measures : For spills, neutralize acidic/basic residues with sand or vermiculite before disposal .

Q. 3.2. How can reaction scalability be balanced with environmental sustainability?

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported DMAP) to reduce waste .

- Process Intensification : Implement flow chemistry to improve heat/mass transfer and reduce reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.